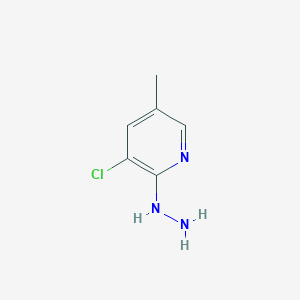

3-Chloro-2-hydrazinyl-5-methylpyridine

Description

Significance of Pyridine (B92270) Core Structures in Chemical Synthesis and Functional Materials

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural unit found in a vast array of natural products, including alkaloids like nicotine (B1678760) and essential vitamins such as niacin (vitamin B3) and pyridoxine (B80251) (vitamin B6). nih.govjustia.com Its structural similarity to benzene (B151609), with the replacement of a C-H group by a nitrogen atom, imparts distinct physical and chemical properties. justia.com The nitrogen atom's lone pair of electrons makes pyridine a weak base and allows it to participate in hydrogen bonding, which can influence the solubility and pharmacokinetic properties of molecules containing this scaffold. nih.govnih.gov

In chemical synthesis, the pyridine core is a versatile building block. The electron-deficient nature of the ring, a consequence of the electronegative nitrogen atom, makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. bldpharm.com Conversely, electrophilic substitution is generally more challenging than for benzene and typically requires harsh conditions. google.com This differential reactivity allows for selective functionalization of the pyridine ring. google.comsigmaaldrich.com Pyridine derivatives are not only crucial intermediates in the pharmaceutical and agrochemical industries but are also integral components of functional materials, such as ligands in organometallic catalysis and components of light-emitting diodes. nih.govgoogle.com

Role of Hydrazone Moieties in Contemporary Organic Chemistry and Derivative Design

Hydrazones are a class of organic compounds characterized by the R¹R²C=N-NH₂ functional group, typically formed through the condensation reaction of a ketone or aldehyde with hydrazine (B178648). nih.gov This moiety is of significant interest in contemporary organic chemistry due to its rich reactivity and the diverse biological activities exhibited by its derivatives. The presence of both acidic (N-H) and basic (C=N) sites, along with nucleophilic and electrophilic centers, makes hydrazones highly versatile intermediates for the synthesis of a wide range of heterocyclic compounds, including pyrazoles, indazoles, and triazines. chemicalbook.com

The structural flexibility of the hydrazone group allows for the design of a vast library of derivatives with tailored properties. chemicalbook.com The azomethine group (-N=CH-) is a key pharmacophore in many biologically active molecules, and hydrazone derivatives have been reported to possess a broad spectrum of activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. chemicalbook.com Furthermore, the ability of hydrazones to form stable complexes with metal ions has led to their use as ligands in coordination chemistry.

Contextual Placement of Halogenated Hydrazinyl Pyridines within Heterocyclic Chemistry

Halogenated hydrazinyl pyridines, such as 3-Chloro-2-hydrazinyl-5-methylpyridine, represent a specific subclass of heterocyclic compounds that combine the structural features of a halogenated pyridine with a reactive hydrazinyl group. The presence of a halogen atom on the pyridine ring significantly influences its electronic properties and reactivity. For instance, a chlorine atom at the 3-position, as in the title compound, can serve as a handle for further functionalization through cross-coupling reactions, although direct nucleophilic substitution at this position is generally difficult. bldpharm.com

The hydrazinyl group at the 2-position is a powerful nucleophile and a precursor to a variety of other functional groups and heterocyclic systems. The interplay between the chloro and hydrazinyl substituents on the pyridine ring creates a unique chemical entity with a specific reactivity profile. The synthesis and reactions of such compounds are of considerable interest for the generation of novel molecular architectures with potential applications in medicinal chemistry and materials science. Research in this area often focuses on leveraging the reactivity of the hydrazinyl group for the construction of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are known to exhibit a range of biological activities.

Overview of Research Trajectories for this compound and Analogues

While specific research on this compound is limited in publicly available literature, the research trajectories for this compound can be inferred from studies on its close analogues, most notably 3-chloro-2-hydrazinopyridine (B1363166). A primary area of investigation for these compounds is their use as key intermediates in the synthesis of agrochemicals. For instance, 3-chloro-2-hydrazinopyridine is a crucial building block for the synthesis of certain insecticides.

Another significant research direction is the utilization of halogenated hydrazinyl pyridines in the synthesis of fused heterocyclic systems. The condensation of the hydrazinyl moiety with various electrophiles can lead to the formation of bicyclic and polycyclic structures. For example, the reaction with β-ketoesters or their equivalents is a common strategy for the construction of the pyrazolo[3,4-b]pyridine scaffold. nih.gov Derivatives of this scaffold have been explored for their potential as fungicidal agents. nih.gov The presence of the chloro and methyl substituents on the pyridine ring of this compound would be expected to modulate the biological activity of any resulting derivatives, making it a target for the development of new bioactive compounds.

Interactive Data Table: Synthesis of Hydrazinylpyridines

The following table outlines typical reaction conditions for the synthesis of hydrazinylpyridines, based on analogous preparations.

| Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |

| 2,3-Dichloropyridine (B146566) | Hydrazine hydrate (B1144303) | Ethanol (B145695) | 8 | 95 |

| 2,3-Dichloropyridine | Hydrazine hydrate | DMF | 6 | 97 |

| 2,3-Dichloropyridine | Hydrazine hydrate | DMAC | 6 | 98 |

| 2,3-Dichloropyridine | Hydrazine hydrate | THF | 6 | 95 |

Data is based on analogous reactions and should be considered illustrative for the synthesis of this compound.

Properties

Molecular Formula |

C6H8ClN3 |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

(3-chloro-5-methylpyridin-2-yl)hydrazine |

InChI |

InChI=1S/C6H8ClN3/c1-4-2-5(7)6(10-8)9-3-4/h2-3H,8H2,1H3,(H,9,10) |

InChI Key |

QXRPHVYXBDPBJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N=C1)NN)Cl |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of 3 Chloro 2 Hydrazinyl 5 Methylpyridine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

The structural elucidation of 3-Chloro-2-hydrazinyl-5-methylpyridine, a substituted pyridine (B92270) derivative, relies on a combination of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy are pivotal in providing detailed information about the molecular framework, functional groups, and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing and -donating effects of the substituents on the pyridine ring.

The expected signals are:

Methyl Protons (CH₃): A singlet in the upfield region, typically around δ 2.2-2.4 ppm.

Pyridine Ring Protons (H-4 and H-6): Two distinct signals in the aromatic region. The proton at the C-4 position is expected to appear as a doublet, and the proton at the C-6 position as a singlet or a narrowly split doublet. Their chemical shifts would likely fall in the range of δ 6.5-8.0 ppm.

Hydrazinyl Protons (NH and NH₂): These protons can appear as broad singlets and their chemical shifts are highly dependent on the solvent, concentration, and temperature. The NH proton is expected to be in the range of δ 7.5-8.5 ppm, while the NH₂ protons would likely appear around δ 4.0-5.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | ~2.3 | Singlet |

| NH₂ | ~4.5 (broad) | Singlet |

| H-4 | ~6.8 | Doublet |

| H-6 | ~7.7 | Singlet |

| NH | ~8.0 (broad) | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a separate signal.

The predicted chemical shifts are:

Methyl Carbon (CH₃): An upfield signal around δ 17-20 ppm.

Pyridine Ring Carbons: Five distinct signals in the downfield region, typically from δ 110-160 ppm. The carbon atom attached to the chlorine (C-3) and the carbon attached to the hydrazinyl group (C-2) will be significantly influenced by these electronegative substituents.

Predicted ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| CH₃ | ~18 |

| C-5 | ~120 |

| C-3 | ~125 |

| C-4 | ~130 |

| C-6 | ~145 |

| C-2 | ~155 |

Two-Dimensional NMR Methodologies for Structural Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling between adjacent protons on the pyridine ring, helping to confirm the assignment of the H-4 and H-6 signals.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would be used to definitively link the proton signals of the methyl group and the pyridine ring to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and is used to identify the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups.

Key expected vibrational frequencies include:

N-H Stretching: The hydrazinyl group will show characteristic N-H stretching vibrations in the region of 3200-3400 cm⁻¹. Typically, a primary amine (NH₂) shows two bands in this region (symmetric and asymmetric stretching), while the secondary amine (NH) will show a single band.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine ring will result in several bands in the 1400-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibrations of the hydrazinyl group are expected around 1600-1650 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration will give a signal in the fingerprint region, typically between 600-800 cm⁻¹.

Predicted FT-IR Data for this compound

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Hydrazinyl) | 3200-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (Methyl) | 2850-2960 |

| N-H Bend (Hydrazinyl) | 1600-1650 |

| C=N and C=C Stretch (Pyridine Ring) | 1400-1600 |

| C-Cl Stretch | 600-800 |

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule. While specific FT-Raman data for this compound is not widely available in published literature, analysis of related structures provides a strong basis for predicting its characteristic spectral features. For instance, studies on substituted pyridines and hydrazines offer valuable reference points.

The FT-Raman spectrum of this compound would be expected to exhibit distinct bands corresponding to the vibrations of the pyridine ring, the hydrazinyl group (-NHNH2), the methyl group (-CH3), and the carbon-chlorine bond (C-Cl). The use of a near-infrared laser, common in FT-Raman, helps to minimize fluorescence, which can be an issue with heterocyclic compounds.

A hypothetical FT-Raman data table for this compound, based on known vibrational frequencies of similar functional groups, is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretching (hydrazinyl) | 3300-3400 | Medium |

| C-H stretching (aromatic) | 3050-3150 | Medium |

| C-H stretching (methyl) | 2900-3000 | Strong |

| C=N, C=C stretching (pyridine ring) | 1400-1600 | Strong |

| N-H bending (hydrazinyl) | 1550-1650 | Medium |

| C-H bending (methyl) | 1375-1450 | Medium |

| C-N stretching | 1200-1300 | Medium |

| C-Cl stretching | 600-800 | Strong |

Interpretation of Characteristic Vibrational Modes

The interpretation of the vibrational spectrum of this compound involves assigning the observed Raman bands to specific molecular motions.

Hydrazinyl Group Vibrations: The -NHNH₂ group would produce characteristic N-H stretching vibrations in the high-frequency region of the spectrum (3300-3400 cm⁻¹). The N-H bending (scissoring) mode is expected to appear around 1600 cm⁻¹, potentially overlapping with the pyridine ring vibrations.

Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrational modes. The ring stretching vibrations (νC=C and νC=N) typically appear as a series of sharp, strong bands in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the expansion and contraction of the entire ring, are also expected at lower frequencies.

Methyl Group Vibrations: The methyl group attached to the pyridine ring will exhibit symmetric and asymmetric C-H stretching modes between 2900 and 3000 cm⁻¹. C-H bending vibrations (scissoring and rocking) will be present in the 1375-1450 cm⁻¹ region.

C-Cl Vibration: The stretching vibration of the carbon-chlorine bond is typically observed as a strong band in the 600-800 cm⁻¹ range. Its precise position can be influenced by the substitution pattern on the pyridine ring.

A study on a related compound, 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, provides insight into the vibrational characteristics of a methyl-substituted hydrazinyl pyridine derivative, supporting the expected regions for these vibrational modes. nih.gov

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* transitions associated with the pyridine ring and the hydrazinyl group.

The pyridine ring itself is a chromophore, and the presence of substituents like the chloro, hydrazinyl, and methyl groups will influence the position and intensity of the absorption maxima (λ_max). The hydrazinyl group, with its lone pair of electrons on the nitrogen atoms, can participate in n → π* transitions. The conjugated π-system of the pyridine ring will give rise to π → π* transitions.

Based on general principles for substituted pyridines, the following electronic transitions can be anticipated for this compound.

| Transition Type | Expected Wavelength Range (nm) | Molar Absorptivity (ε) | Associated Functional Group |

| π → π | 200-300 | High | Pyridine ring |

| n → π | >300 | Low | Hydrazinyl group, Pyridine N |

The solvent used for the analysis can also affect the spectrum. In polar solvents, a blue shift (hypsochromic shift) of n → π* transitions is often observed, while π → π* transitions may show a red shift (bathochromic shift).

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent compound and its fragments. For this compound (C₆H₈ClN₃), the expected exact mass can be calculated.

Theoretical Exact Mass Calculation for C₆H₈ClN₃:

6 x Carbon (¹²C) = 6 x 12.000000 = 72.000000

8 x Hydrogen (¹H) = 8 x 1.007825 = 8.062600

1 x Chlorine (³⁵Cl) = 1 x 34.968853 = 34.968853

3 x Nitrogen (¹⁴N) = 3 x 14.003074 = 42.009222

Total Exact Mass [M]: 157.040875

The presence of chlorine would also result in a characteristic isotopic pattern, with the ³⁷Cl isotope leading to an [M+2] peak with an intensity of approximately one-third of the [M] peak.

| Ion | Formula | Theoretical Exact Mass |

| [M]⁺ | [C₆H₈³⁵ClN₃]⁺ | 157.04088 |

| [M+2]⁺ | [C₆H₈³⁷ClN₃]⁺ | 159.03793 |

LC-MS/MS and Elemental Analysis for Compound Verification

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. This technique is invaluable for confirming the identity of a compound in a complex mixture and for structural elucidation through controlled fragmentation.

In an LC-MS/MS experiment, the parent ion of this compound ([M+H]⁺, m/z 158.0487) would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would provide clues about the molecule's structure. Expected fragmentation pathways could include the loss of the hydrazinyl group, cleavage of the pyridine ring, or loss of the chlorine atom.

A patent for related 3-chloro-2-hydrazinopyridine (B1363166) derivatives reports ESI-MS data, which supports the expected ionization behavior of this class of compounds. google.com

Hypothetical LC-MS/MS Fragmentation Data for [C₆H₈ClN₃+H]⁺:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 158.0487 | 141.0221 | NH₃ | [C₆H₅ClN₂]⁺ |

| 158.0487 | 127.0265 | N₂H₃ | [C₆H₅ClN]⁺ |

| 158.0487 | 92.0500 | C₂H₂ClN | [C₄H₆N₂]⁺ |

Elemental analysis provides the percentage composition of elements in a compound, which can be compared to the theoretical values to confirm its purity and empirical formula. For C₆H₈ClN₃, the theoretical elemental composition is:

Carbon (C): 45.72%

Hydrogen (H): 5.12%

Chlorine (Cl): 22.50%

Nitrogen (N): 26.66%

Data from elemental analysis of related compounds has been used to confirm their synthesis and purity. google.com

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction is a powerful analytical technique for determining the solid-state structure of crystalline materials. It allows for the precise measurement of unit cell dimensions, bond lengths, bond angles, and the elucidation of intermolecular interactions that govern the crystal packing. This section focuses on the structural characterization of derivatives of 3-chloro-2-hydrazinylpyridine using single-crystal X-ray diffraction.

While specific crystallographic data for this compound was not found, several of its derivatives have been synthesized and their solid-state structures determined by single-crystal X-ray diffraction. These derivatives are typically Schiff bases, formed by the condensation of the hydrazinyl group with various substituted aldehydes. The resulting hydrazones are often crystalline, allowing for detailed structural analysis.

The molecular conformation of these derivatives is a key feature. For instance, in hydrazone derivatives, the molecule is generally found in an E configuration about the C=N double bond. scispace.com This configuration is often the most thermodynamically stable.

Crystallographic studies on two such derivatives, (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine and (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine, have been reported, providing valuable insight into the structural parameters of this class of compounds. scispace.comresearchgate.netdoaj.orgresearchgate.net

The crystallographic data for these derivatives are summarized in the interactive table below.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Reference |

| (E)-3-chloro-2-(2-(4-methylbenzylidene)hydrazinyl)pyridine | C₁₃H₁₂ClN₃ | Orthorhombic | Fdd2 | 28.7760(11) | 41.7393(17) | 8.5929(3) | - | 10320.8(7) | 32 | researchgate.netdoaj.org |

| (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine | C₁₂H₉ClFN₃ | Monoclinic | C2/c | 24.713(13) | 15.459(13) | 17.507(12) | 17.515(11) | 4742(6) | 16 | scispace.comresearchgate.net |

Note: The unit cell parameters for (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine are presented as reported in the source.

The bond lengths and angles within the pyridine and phenyl rings of these derivatives are generally within the expected ranges for such aromatic systems. researchgate.net The C=N double bond length in (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine is reported to be 1.285(2) Å. scispace.com

The crystal packing of 3-chloro-2-hydrazinylpyridine derivatives is primarily dictated by a network of intermolecular interactions, with hydrogen bonding playing a crucial role. The hydrazinyl moiety (-NH-N=) provides both hydrogen bond donors (the N-H group) and acceptors (the lone pair on the sp² nitrogen), facilitating the formation of robust supramolecular architectures.

In the crystal structure of (E)-3-chloro-2-(2-(2-fluorobenzylidene)hydrazinyl)pyridine, intermolecular N-H···N hydrogen bonds are observed, which link the molecules into a chain-like structure. researchgate.net This type of hydrogen bonding is a common feature in the crystal structures of nitrogen-containing heterocyclic compounds. nih.govresearchgate.net

Beyond classical hydrogen bonds, other non-covalent interactions can also influence the crystal packing. These include:

C-H···π Interactions: The hydrogen atoms attached to the aromatic rings can also participate in weak C-H···π interactions with the π-electron clouds of neighboring aromatic rings.

Halogen Bonding: The chlorine atom on the pyridine ring could potentially act as a halogen bond donor, interacting with nucleophilic atoms in adjacent molecules.

The interplay of these various intermolecular forces results in a well-defined three-dimensional crystal structure. The specific nature and geometry of these interactions determine the macroscopic properties of the crystals, such as their morphology and melting point. The study of these interactions is fundamental to the field of crystal engineering, where the aim is to design and synthesize crystalline materials with desired properties. acs.org

Computational and Theoretical Investigations of 3 Chloro 2 Hydrazinyl 5 Methylpyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common practice in computational chemistry to employ DFT to predict various molecular properties.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a molecule like 3-Chloro-2-hydrazinyl-5-methylpyridine, which has a flexible hydrazinyl group, conformational analysis is vital. This would involve rotating the N-N and C-N bonds of the hydrazinyl group to identify all possible conformers and their relative energies. The conformer with the lowest energy represents the most stable structure of the molecule. This analysis is typically performed using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p).

Vibrational Frequency Calculations and Spectroscopic Correlations

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsional motions of the atoms. These predicted spectra can be compared with experimentally obtained spectra to validate the computational model.

NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for molecular structure elucidation. DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted chemical shifts are typically calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS), and can be invaluable in assigning the signals in an experimental NMR spectrum.

UV-Vis Spectral Simulations and TD-DFT Approaches

To understand the electronic transitions within the molecule, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method can simulate the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the excitation energies and oscillator strengths of electronic transitions. The results provide insights into the wavelengths of maximum absorption (λmax) and the nature of the orbitals involved in the electronic excitations.

Molecular Orbital Analysis

The electronic properties and reactivity of a molecule are governed by its molecular orbitals.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap generally implies higher reactivity. Analysis of the spatial distribution of the HOMO and LUMO can identify the regions of the molecule that are most likely to be involved in chemical reactions.

While the specific computational data for this compound is not available in the current body of scientific literature, the theoretical framework outlined above provides a comprehensive roadmap for any future computational investigation of this compound. Such studies would be invaluable in elucidating its structure, properties, and potential applications.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interaction among bonds in a molecular system. It provides a detailed understanding of charge transfer and conjugative interactions by analyzing the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). uni-muenchen.de This delocalization, or donor-acceptor interaction, is a key factor in stabilizing the molecule. The stabilization energy associated with this delocalization, denoted as E(2), quantifies the strength of the interaction.

Key charge transfer interactions anticipated within the this compound structure include:

n → π Interactions:* Delocalization of electron density from the nitrogen lone pairs (n) of the hydrazinyl substituent and the pyridine (B92270) ring nitrogen to the π* antibonding orbitals of the aromatic ring. This type of interaction is crucial for the delocalization of charge across the molecule and indicates a strong electronic communication between the substituents and the ring.

n → σ Interactions:* Electron density transfer from the lone pairs of the chlorine atom and the hydrazinyl nitrogens to the σ* antibonding orbitals of adjacent C-C and C-N bonds. These interactions, particularly those involving anti-periplanar orbitals, contribute significantly to the molecule's stability. wisc.edu For example, an interaction between the nitrogen lone pair of the hydrazinyl group and the σ* orbital of the C-Cl bond would be expected.

π → π Interactions:* Intramolecular charge transfer within the pyridine ring itself, which is characteristic of aromatic systems and contributes to its inherent stability.

The stabilization energies (E(2)) calculated from a second-order perturbation theory analysis within the NBO framework quantify these interactions. wisc.edu Higher E(2) values signify stronger interactions. A hypothetical NBO analysis data table is presented below to illustrate the expected key interactions and their potential stabilization energies, based on studies of similar substituted pyridine systems.

Table 1: Hypothetical Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP(1) N (Pyridine) | π(C2-N1) | ~25-35 | n → π |

| LP(1) N (Hydrazinyl) | π(C2-N1) | ~40-55 | n → π |

| LP(1) N (Hydrazinyl) | σ(C2-Cl) | ~5-10 | n → σ |

| LP(1) Cl | σ(C2-N1) | ~2-5 | n → σ |

| π(C5-C6) | π(C2-N1) | ~15-20 | π → π |

Electrostatic Potential Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map is color-coded to represent different potential values: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of most positive electrostatic potential (electron-poor, susceptible to nucleophilic attack), and green indicates regions of neutral potential. nih.gov

In the case of this compound, the MEP surface would highlight specific reactive sites:

Negative Potential Regions (Red/Yellow): The most negative potential is expected to be localized on the pyridine ring's nitrogen atom due to its high electronegativity and the presence of a lone pair. researchgate.netnih.gov The nitrogen atoms of the hydrazinyl substituent would also exhibit a significant negative potential, making them strong nucleophilic and hydrogen-bond accepting sites. The chlorine atom, while electronegative, would also contribute to the negative potential region around it.

Positive Potential Regions (Blue): The most positive potential would likely be found around the hydrogen atoms of the hydrazinyl group (-NHNH2), particularly the terminal NH2 protons. This positive region indicates that these protons are the most acidic and are prime sites for nucleophilic attack or hydrogen bonding interactions as donors.

Neutral Regions (Green): The carbon atoms of the pyridine ring and the methyl group would constitute the areas of more neutral potential.

This analysis of the MEP surface is critical for understanding how the molecule might interact with biological receptors. The distinct positive and negative regions suggest that this compound can participate in various non-covalent interactions, such as hydrogen bonding, which are fundamental to ligand-receptor binding. researchgate.net

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity of the complex. researchgate.net Given that various pyridine and hydrazone derivatives exhibit potent inhibitory activity against protein kinases, a plausible biological target for this compound could be a kinase such as TANK-binding kinase 1 (TBK1) or PIM-1 kinase, which are implicated in cancer and immune responses. nih.govacs.org

An in silico docking study of this compound into the ATP-binding site of a kinase like TBK1 (PDB: 4IWQ) would likely reveal a strong binding affinity, characterized by a negative docking score (measured in kcal/mol). nih.gov The binding would be stabilized by a network of interactions:

Hydrogen Bonds: The hydrazinyl group is an excellent hydrogen bond donor (from the N-H) and acceptor (from the nitrogen lone pairs). It could form critical hydrogen bonds with residues in the hinge region of the kinase, such as Glu and Cys, which is a common binding motif for kinase inhibitors. nih.govacs.org The pyridine nitrogen could also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The methyl group and the pyridine ring itself would likely engage in hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, such as Val, Leu, and Ile.

Pi-Stacking Interactions: The aromatic pyridine ring could form π-π stacking or T-shaped interactions with aromatic residues like Phe or Tyr within the active site, further anchoring the ligand. nih.gov

The results of such a docking study can be summarized in a table, predicting the binding energy and key interacting residues.

Table 2: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target (e.g., TBK1)

| Parameter | Value/Description |

| Binding Affinity (kcal/mol) | -8.5 to -10.5 |

| Hydrogen Bond Interactions | Pyridine N with Cys89 (Hinge) Hydrazinyl -NH with Glu87 (Hinge) Hydrazinyl -NH2 with Asp157 (DFG motif) |

| Hydrophobic Interactions | Methyl group with Val21, Leu144 Chloro-substituent with Met88 |

| Pi-Stacking Interactions | Pyridine ring with Phe86 |

Based on the predicted binding mode from molecular docking, rational design principles can be applied to chemically modify this compound to enhance its binding affinity and selectivity. acs.org The goal is to optimize the interactions between the ligand and the target protein.

Enhancing Hydrogen Bonds: The hydrazinyl moiety is crucial for hydrogen bonding. Adding or repositioning hydrogen bond donors/acceptors could improve potency. For instance, replacing the methyl group with a small, polar group like a hydroxymethyl (-CH2OH) or methoxy (B1213986) (-OCH3) group could allow for additional hydrogen bonds with nearby residues, potentially increasing binding affinity.

Optimizing Hydrophobic Interactions: The size and nature of substituents on the pyridine ring can be altered to better fit the hydrophobic pockets of the active site. Replacing the methyl group with a larger alkyl group (e.g., ethyl or propyl) could enhance van der Waals contacts if the pocket allows. Conversely, if the pocket is sterically constrained, a smaller substituent or no substituent might be preferable.

Modulating Halogen Interactions: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction. Replacing chlorine with bromine or iodine could strengthen this interaction, as the σ-hole on heavier halogens is more positive. nih.gov This could lead to a more potent inhibitor.

Scaffold Hopping and Bioisosteric Replacement: The pyridine core could be replaced with other heterocyclic scaffolds, such as pyrimidine (B1678525) or pyrazole, to explore different binding geometries and interaction patterns while maintaining key pharmacophoric features. nih.govnih.gov Similarly, the hydrazinyl group could be replaced with bioisosteres like hydroxylamine (B1172632) or semicarbazide (B1199961) to fine-tune electronic and steric properties.

By systematically applying these principles, new analogues of this compound can be designed with potentially superior inhibitory activity, selectivity, and improved pharmacokinetic profiles, guiding future drug discovery efforts.

Chemical Reactivity and Derivatization of 3 Chloro 2 Hydrazinyl 5 Methylpyridine

Reactions of the Hydrazine (B178648) Moiety

The hydrazine group (-NH-NH2) is the most reactive site for many derivatization reactions, with the terminal nitrogen atom acting as a strong nucleophile.

The terminal amino group of the hydrazine moiety readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazone derivatives. This reaction is typically catalyzed by a small amount of acid and proceeds in a suitable solvent like ethanol (B145695). google.com While extensive research on the 5-methyl substituted compound is limited, the reactivity is well-established for the parent compound, 3-chloro-2-hydrazinopyridine (B1363166), and is expected to proceed analogously. google.com

The general reaction involves the nucleophilic attack of the terminal hydrazine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding N-(3-chloro-5-methylpyridin-2-yl)hydrazone. A Chinese patent details the synthesis of a variety of such hydrazone derivatives from 3-chloro-2-hydrazinopyridine by reacting it with various substituted benzaldehydes in ethanol at room temperature with acetic acid as a catalyst. google.com The electron-donating methyl group at the 5-position is anticipated to have a minimal effect on this characteristic reaction.

Table 1: Examples of Hydrazone Derivatives from Reaction of 2-Hydrazinylpyridines with Aldehydes Note: The following examples are based on the reactivity of the closely related 3-chloro-2-hydrazinopyridine as a model for the reactivity of the 5-methyl analog. google.com

| Aldehyde Reactant | Resulting Hydrazone Substituent (R) | Yield (%) |

| 2-Methylbenzaldehyde | 2-Methylphenyl | 86% |

| 2-Nitrobenzaldehyde | 2-Nitrophenyl | Not specified |

| 3-Nitrobenzaldehyde | 3-Nitrophenyl | Not specified |

| 4-Fluorobenzaldehyde | 4-Fluorophenyl | Not specified |

| 3-Chlorobenzaldehyde | 3-Chlorophenyl | Not specified |

| 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)phenyl | Not specified |

| 2-Methoxybenzaldehyde | 2-Methoxyphenyl | Not specified |

The bifunctional nature of the 2-hydrazinylpyridine scaffold makes it an excellent precursor for the synthesis of fused heterocyclic systems, most notably organic-chemistry.orgresearchgate.netlpnu.uatriazolo[4,3-a]pyridines. These reactions involve the hydrazine moiety reacting with a reagent containing two electrophilic sites, or a single site that enables a subsequent cyclization step.

Several synthetic strategies are available for this transformation:

Reaction with Isothiocyanates: An electrochemically induced desulfurative cyclization between a 2-hydrazinopyridine (B147025) and an isothiocyanate can produce 3-amino- organic-chemistry.orgresearchgate.netlpnu.uatriazolo[4,3-a]pyridines. This method avoids the need for transition metals or external oxidants. organic-chemistry.org

Reaction with Carboxylic Acid Derivatives: A tandem reaction using 1,1'-Carbonyldiimidazole (CDI) can mediate the coupling of the hydrazine with a carboxylic acid, followed by cyclization to form the triazolopyridine ring system. organic-chemistry.org

Palladium-Catalyzed Hydrazide Addition and Dehydration: An efficient synthesis involves the palladium-catalyzed addition of hydrazides to a 2-chloropyridine, followed by microwave-assisted dehydration to yield the fused triazole ring. organic-chemistry.org

In these reactions, the exocyclic hydrazine group of 3-Chloro-2-hydrazinyl-5-methylpyridine would react with a suitable one-carbon synthon (e.g., from an orthoester, acid chloride, or isothiocyanate) to form an intermediate that subsequently undergoes intramolecular cyclization onto the pyridine (B92270) ring nitrogen, yielding the corresponding 8-chloro-6-methyl- organic-chemistry.orgresearchgate.netlpnu.uatriazolo[4,3-a]pyridine derivative.

The primary nucleophilic character of this compound resides in the terminal -NH2 group of the hydrazine moiety. This nucleophilicity is the basis for the condensation and cyclocondensation reactions described above. The lone pair of electrons on the terminal nitrogen is readily available to attack electrophilic centers.

Beyond these reactions, the hydrazine group can potentially be:

Acylated: Reaction with acid chlorides or anhydrides would be expected to form the corresponding acylhydrazide derivatives.

Oxidized: The hydrazine group can be oxidized to form azo compounds, although this pathway often requires specific oxidizing agents. evitachem.com

Reduced: Reduction of the hydrazine moiety can lead to the formation of amines. evitachem.com

Reactivity of the Pyridine Ring

The reactivity of the pyridine ring itself is heavily influenced by the electron-withdrawing nitrogen atom and the existing substituents.

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is generally considered to be highly unfavorable. The reasons for this low reactivity are threefold:

Ring Deactivation: The pyridine ring nitrogen is inherently electron-withdrawing, making the aromatic system electron-deficient and thus less susceptible to attack by electrophiles.

Substituent Effects: The chlorine atom at the 3-position is a deactivating group. The hydrazine group at the 2-position is activating, but under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), it would be protonated to form a -NH-NH3+ group, which is strongly deactivating.

Activating Group Position: The methyl group at the 5-position is a weak activating group, but its effect is insufficient to counteract the powerful deactivating effects of the ring nitrogen and the other substituents.

Consequently, the potential for electrophilic substitution on the pyridine core is extremely low, and such reactions are not a common pathway for derivatization.

Nucleophilic aromatic substitution (SNAr) on a pyridine ring is most favorable at the 2- and 4-positions, as the negative charge of the intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative ring nitrogen.

In this compound, the chlorine atom is at the 3-position. SNAr at this position is significantly slower and more difficult than at the 2- or 4-positions. researchgate.net This is because the intermediate formed upon nucleophilic attack at C-3 does not allow for resonance stabilization of the negative charge by the ring nitrogen. Furthermore, the presence of the electron-donating methyl group at the 5-position (para to the C-2 position, meta to the C-3 chloro) slightly increases the electron density of the ring, further disfavoring nucleophilic attack. researchgate.net

The difficulty of this substitution is practically demonstrated by the synthesis of the parent compound itself. The reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate (B1144303) results in selective substitution at the more activated 2-position to yield 3-chloro-2-hydrazinopyridine, leaving the 3-chloro group untouched. chemicalbook.comgoogle.comgoogle.com Therefore, displacing the chlorine atom at the 3-position with common nucleophiles via an SNAr mechanism is a challenging and low-yielding process. Alternative methods, such as transition-metal-catalyzed cross-coupling reactions, would likely be required to achieve substitution at this site. researchgate.net

Synthetic Routes to Diversified Libraries

The generation of diverse chemical libraries from a core scaffold is a cornerstone of modern drug discovery and materials science. The compound this compound serves as a valuable starting material for creating such libraries due to its distinct reactive sites. The nucleophilic hydrazine moiety is particularly amenable to a variety of chemical transformations, allowing for the systematic introduction of diverse functional groups and the exploration of a broad chemical space. The primary reaction utilized for derivatization is the condensation of the hydrazine group with a wide array of aldehydes and ketones to form hydrazones. This reaction is generally high-yielding and proceeds under mild conditions, making it ideal for the construction of large compound collections.

A patent for the related compound 3-chloro-2-hydrazinopyridine describes its reaction with various substituted benzaldehydes in ethanol with a catalytic amount of acetic acid at room temperature. google.com This straightforward procedure can be directly applied to this compound to generate a library of Schiff base derivatives. The resulting hydrazones can exhibit a range of biological activities, and the diversity of the library can be readily expanded by varying the carbonyl-containing reactant. google.com

Parallel synthesis represents a powerful strategy for rapidly generating large numbers of discrete compounds for screening purposes. Instead of synthesizing compounds one by one, parallel methodologies employ automated or semi-automated platforms to perform many reactions simultaneously in multi-well plates (e.g., 24, 96, or 384 wells). This approach is highly compatible with the derivatization of this compound.

The condensation reaction to form hydrazones is particularly well-suited for a parallel synthesis workflow. A typical setup involves dispensing a stock solution of this compound into each well of a reaction block, followed by the addition of a unique aldehyde or ketone from a pre-established building block library to each well. The reactions can be agitated at a controlled temperature, and upon completion, the solvent is typically removed by evaporation. This process allows for the creation of hundreds of distinct derivatives in the same amount of time it would take to synthesize a single analogue using traditional methods.

The purification of these libraries can also be streamlined using high-throughput techniques. Methods such as solid-phase extraction (SPE), preparative high-performance liquid chromatography (HPLC), or supercritical fluid chromatography (SFC) can be automated to handle multi-well plate formats, enabling the rapid isolation of products with sufficient purity for initial biological screening.

Below is a representative table illustrating a potential parallel synthesis library derived from this compound and a selection of commercially available aldehydes.

| Well ID | Aldehyde Reactant | Resulting Derivative Name |

| A1 | Benzaldehyde | 3-Chloro-5-methyl-2-(2-benzylidenehydrazinyl)pyridine |

| A2 | 4-Fluorobenzaldehyde | 3-Chloro-2-(2-(4-fluorobenzylidene)hydrazinyl)-5-methylpyridine |

| A3 | 2-Nitrobenzaldehyde | 3-Chloro-5-methyl-2-(2-(2-nitrobenzylidene)hydrazinyl)pyridine |

| A4 | 4-Methoxybenzaldehyde | 3-Chloro-2-(2-(4-methoxybenzylidene)hydrazinyl)-5-methylpyridine |

| B1 | 2-Thiophenecarboxaldehyde | 3-Chloro-5-methyl-2-(2-(thiophen-2-ylmethylene)hydrazinyl)pyridine |

| B2 | Cyclohexanecarboxaldehyde | 3-Chloro-2-(2-(cyclohexylmethylene)hydrazinyl)-5-methylpyridine |

| B3 | Pyridine-4-carboxaldehyde | 3-Chloro-5-methyl-2-(2-(pyridin-4-ylmethylene)hydrazinyl)pyridine |

| B4 | Furan-2-carboxaldehyde | 3-Chloro-2-(2-(furan-2-ylmethylene)hydrazinyl)-5-methylpyridine |

This table is for illustrative purposes to demonstrate the concept of a parallel synthesis library.

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and simplified scalability. In a flow chemistry setup, reagents are continuously pumped from reservoirs, mixed at a specific point, and then passed through a heated or cooled reactor coil where the reaction occurs. The product stream emerges continuously from the reactor.

The synthesis of this compound derivatives is highly amenable to continuous flow processes. For instance, the initial formation of the parent compound via the reaction of 2,3-dichloro-5-methylpyridine (B1314173) with hydrazine hydrate can be performed in a flow reactor. This approach offers superior control over the exothermic nature of the reaction and allows for precise management of residence time, temperature, and stoichiometry, often leading to higher purity and yields compared to batch methods. google.com

Furthermore, the subsequent derivatization to form hydrazones can be seamlessly integrated into a multi-step flow system. A stream of this compound dissolved in a suitable solvent (e.g., ethanol) can be merged with a stream of an aldehyde solution. This combined stream would then pass through a heated reactor coil to facilitate the condensation reaction. The residence time in the reactor can be optimized to ensure complete conversion. This method allows for the rapid, on-demand synthesis of specific derivatives. By simply switching the aldehyde reservoir, a new derivative can be synthesized after a short flushing period, making it an excellent tool for producing a series of analogues for structure-activity relationship (SAR) studies. This approach avoids the need to handle large quantities of potentially unstable intermediates and allows for the safe use of reactive reagents under controlled conditions.

Coordination Chemistry of 3 Chloro 2 Hydrazinyl 5 Methylpyridine and Its Hydrazone Derivatives

Ligand Properties of Hydrazinyl Pyridines

Hydrazinyl pyridines and their hydrazone derivatives are of significant interest in coordination chemistry due to their adaptable electronic properties and structural versatility. The presence of multiple nitrogen donor atoms within their structure allows them to act as effective chelating agents.

The coordination behavior of 3-chloro-2-hydrazinyl-5-methylpyridine and its hydrazone derivatives is primarily dictated by the presence of several potential donor atoms. The key donor sites are the nitrogen atom of the pyridine (B92270) ring and the nitrogen atoms of the hydrazine (B178648) or the derived azomethine group. mtct.ac.in

In its base form, this compound can act as a bidentate ligand, coordinating to a metal center through the pyridyl nitrogen and the terminal nitrogen of the hydrazine group (-NH2) to form a stable five-membered chelate ring.

Upon condensation with an aldehyde or ketone, the resulting hydrazone ligand typically exhibits enhanced chelating ability. These hydrazone derivatives can act as bidentate (NN) or tridentate (NNO, NNN) ligands, depending on the nature of the carbonyl precursor and the reaction conditions. mtct.ac.injptcp.com

Bidentate (NN) Coordination: The most common mode involves chelation through the pyridine nitrogen atom and the azomethine nitrogen atom. This forms a five-membered ring, which is a thermodynamically favorable arrangement.

Tridentate (NNO) Coordination: If the aldehyde or ketone precursor contains an additional donor group, such as a hydroxyl group (e.g., from salicylaldehyde), the ligand can coordinate in a tridentate fashion. mtct.ac.in In this mode, the metal ion is bonded to the pyridine nitrogen, the azomethine nitrogen, and the deprotonated phenolic oxygen. mtct.ac.injptcp.com

Tridentate (NNN) Coordination: Some hydrazones, such as those derived from 2-acetylpyridine, can act as tridentate NNN donors. mdpi.comfrontiersin.org In these cases, coordination occurs through the pyridine nitrogen of the first pyridine ring, the azomethine nitrogen, and the nitrogen of the second pyridine ring. mdpi.com

The coordination mode can also be influenced by the pH of the medium, as the ligand can exist in either a neutral (amido) form or a deprotonated (iminol) form in solution. mtct.ac.in The deprotonated form often leads to the formation of neutral complexes with enhanced stability.

The stability of complexes with hydrazinylpyridine-type ligands generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). iljs.org.ngasianpubs.org This order reflects trends in ionic radii and crystal field stabilization energy across the transition series. iljs.org.ng

Table 1: Representative Stability Constants (log β) for Metal Complexes with Related Hydrazone Ligands

| Metal Ion | Ligand Type | Stability Constant (log β) | Reference |

|---|---|---|---|

| Co(II) | Hydrazine Carboxylic Acid | 4.05 | asianpubs.org |

| Ni(II) | Hydrazine Carboxylic Acid | 4.80 | asianpubs.org |

| Cu(II) | Hydrazine Carboxylic Acid | 7.10 | asianpubs.org |

| Zn(II) | Hydrazine Carboxylic Acid | 5.20 | asianpubs.org |

| Cd(II) | Hydrazine Carboxylic Acid | 3.50 | asianpubs.org |

| Ni(II) | Isonicotinic Acid Hydrazide | 254 | iljs.org.ng |

Note: The values presented are for structurally related ligand systems and serve to illustrate typical magnitudes. The exact stability constants for complexes of this compound derivatives would require specific experimental determination.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using this compound or its hydrazone derivatives is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Transition metal complexes of these ligands are generally prepared by mixing a solution of the ligand with a solution of the desired metal salt, often a chloride or nitrate (B79036) salt of the metal ion. jptcp.comchemistryjournal.net The reaction is commonly carried out in a solvent like ethanol (B145695) or methanol, and gentle heating or refluxing may be employed to ensure the completion of the reaction. jptcp.com The resulting metal complex often precipitates from the solution upon formation or after cooling and can be isolated by filtration. jptcp.combiointerfaceresearch.com

The stoichiometry of the resulting complexes (metal-to-ligand ratio) can vary, typically being 1:1 or 1:2, depending on the coordination number of the metal ion, the denticity of the ligand, and the reaction conditions. chemistryjournal.net For example, with a tridentate hydrazone ligand, a 1:1 reaction with a metal like Cu(II) can yield a four-coordinate complex, [Cu(L)Cl], while a 1:2 reaction with an octahedral metal like Ni(II) can result in a [Ni(L)2] complex. frontiersin.org

These complexes are often colored solids, stable at room temperature, and may have limited solubility in common organic solvents but are often soluble in coordinating solvents like DMF or DMSO. chemistryjournal.net They are characterized using a variety of analytical techniques, including elemental analysis, FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and conductivity studies. jptcp.comjptcp.com

Structural analyses of related hydrazone complexes have revealed a variety of coordination geometries:

Square Planar: Often observed for Pd(II) complexes. biointerfaceresearch.com

Tetrahedral: A distorted tetrahedral geometry has been observed for some Zn(II) complexes. ekb.eg

Square Pyramidal: Found in some five-coordinate Cd(II) and Zn(II) complexes with tridentate hydrazone ligands. mdpi.com

Trigonal Bipyramidal: Also observed for five-coordinate complexes, with the exact geometry often being intermediate between square pyramidal and trigonal bipyramidal. mdpi.com

Octahedral: Common for metals like Ni(II) and Mn(II), often involving two tridentate ligands or one ligand with additional solvent molecules or counter-ions occupying the remaining coordination sites. mdpi.com

Table 2: Example Crystallographic Data for Metal Complexes with Related Pyridine-Hydrazone Ligands

| Complex | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [Cd(DMPT)Cl₂] | Cd(II) | Distorted Square Pyramidal | Cd-N(py): 2.42, Cd-N(hyd): 2.34 | mdpi.com |

| [Zn(DMPT)Cl₂] | Zn(II) | Trigonal Bipyramidal/Square Pyramidal Intermediate | Zn-N(py): 2.16, Zn-N(hyd): 2.11 | mdpi.com |

| Ni(DMPT)(H₂O)₃₂ | Ni(II) | Octahedral | Ni-N(py): 2.09, Ni-N(hyd): 2.06 | mdpi.com |

(DMPT = a tridentate pyridine-hydrazone ligand; hzpy = 2-hydrazinopyridine (B147025); ox = oxalate)

Theoretical Studies of Metal-Ligand Interactions

To gain deeper insight into the electronic structure and the nature of the bonding between the metal and the hydrazone ligands, theoretical methods such as Density Functional Theory (DFT) are employed. biointerfaceresearch.comnih.gov These computational studies complement experimental data and help elucidate the properties of the complexes.

DFT calculations can be used to:

Optimize Molecular Geometries: The calculated bond lengths and angles of the complexes can be compared with experimental data from X-ray crystallography to validate the computational model. biointerfaceresearch.comnih.gov

Analyze Vibrational Spectra: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra to aid in the assignment of key vibrational modes, such as the ν(C=N) (azomethine) and ν(M-N) (metal-nitrogen) stretching frequencies. biointerfaceresearch.comnih.gov

Investigate Electronic Structure: DFT studies provide information about the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). This helps in understanding the metal-ligand bond as a combination of ligand-to-metal σ-donation and potential metal-to-ligand π-backbonding. nih.gov

Predict Electronic Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions (e.g., d-d transitions, metal-to-ligand charge transfer, MLCT) which can be correlated with the bands observed in experimental UV-Vis spectra. biointerfaceresearch.com

Based on a comprehensive search of available scientific literature, there is no specific research data or scholarly articles focusing on the coordination chemistry, Density Functional Theory (DFT) applications, or the prediction of geometric and electronic properties of metal complexes involving the specific compound "this compound" or its hydrazone derivatives.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as per the provided outline and strict content inclusions. The available literature focuses on related but distinct compounds, such as 3-Chloro-2-hydrazinylpyridine, and the strict adherence to the specified subject "this compound" cannot be met.

Applications and Advanced Research Directions

Development of Novel Heterocyclic Scaffolds for Chemical Biology Research

The inherent reactivity of the hydrazinyl group in 3-Chloro-2-hydrazinyl-5-methylpyridine allows for its incorporation into a wide array of heterocyclic systems. This has spurred research into the design and synthesis of new molecular architectures for probing biological systems.

The pyridine (B92270) and hydrazone moieties are known pharmacophores that can be tailored to interact with various biological targets, including enzymes and receptors. researchgate.net Researchers have explored the synthesis of derivatives of this compound to create compounds with specific biological activities. For instance, the hydrazone linkage is a key structural feature in many compounds with demonstrated biological activities, including antimicrobial and anticancer properties. nih.govnih.gov The design of these compounds often involves computational methods, such as molecular docking, to predict and optimize interactions with the target protein's binding site. mdpi.comupenn.edu By modifying the substituents on the pyridine ring and the hydrazone group, chemists can fine-tune the electronic and steric properties of the molecule to enhance its binding affinity and selectivity for a particular biological target.

Systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR). nih.gov This involves synthesizing a series of related compounds and evaluating their biological activity to identify key structural features responsible for their effects. nih.gov For example, a study on hydrazone derivatives containing a pyridine amide moiety revealed that different substituents on the phenyl ring attached to the hydrazone group significantly influenced their insecticidal activity. nih.gov Such SAR studies are crucial for understanding how molecular structure translates into biological function and for guiding the design of more potent and selective compounds.

The identification of a "hit" or "lead" compound with promising biological activity is a critical first step in the drug discovery and development process. High-throughput screening of compound libraries, often containing diverse heterocyclic scaffolds derived from precursors like this compound, can identify initial hits. crownbio.com Once a lead compound is identified, it undergoes an optimization process to improve its potency, selectivity, and other properties. This can involve chemical modifications to the lead structure based on SAR data and computational modeling. upenn.edu For example, analogs of a lead compound might be synthesized to enhance its binding affinity for a target enzyme by introducing additional hydrogen bond donors or acceptors. mdpi.com

Agrochemical Research Applications

The pyridine ring is a common structural motif in many successful pesticides. agropages.com Consequently, this compound has garnered significant interest as a key intermediate in the synthesis of novel agrochemicals.

3-Chloro-2-hydrazinylpyridine and its derivatives are important intermediates in the synthesis of several modern insecticides, including those in the diamide (B1670390) class. google.comjustia.com These insecticides act on the ryanodine (B192298) receptors of insects, causing muscle dysfunction. The synthesis of these complex molecules often involves the reaction of a hydrazinylpyridine intermediate with other chemical building blocks. For instance, 2-Chloro-5-methylpyridine is a precursor for the insecticides acetamiprid (B1664982) and imidacloprid. The methyl group at the 5-position of this compound can also be a site for further chemical modification to create a variety of pesticide candidates.

A patent describes the synthesis of 3-chloro-2-hydrazinopyridine (B1363166) derivatives and their application as fungicides. google.com For example, a synthesized derivative showed an 82.54% inhibition rate against tomato bacterial spot and a 71.11% inhibition rate against cucumber Fusarium wilt at a concentration of 100 µg/ml. google.com

The rational design of new agrochemicals aims to create molecules with high efficacy against target pests, low toxicity to non-target organisms, and favorable environmental profiles. nih.gov The pyridine-hydrazone scaffold, readily accessible from this compound, offers a versatile platform for this purpose. researchgate.net By applying principles of medicinal chemistry and quantitative structure-activity relationship (QSAR) modeling, researchers can design new pyridine-hydrazone derivatives with optimized properties. nih.gov For example, a scaffold hopping strategy was used to transform the α,β-unsaturated ketone of a natural product into a more stable pyridine ring, leading to the development of novel fungicides. mdpi.com This approach highlights the potential for designing innovative agrochemicals by modifying and functionalizing the this compound core.

Materials Science and Functional Materials Research

The inherent chemical reactivity and electronic nature of hydrazinylpyridine derivatives provide a foundation for their potential use in the development of novel functional materials.

While specific research on incorporating this compound into polymers is not extensively documented, the potential for this class of compounds is recognized. The hydrazinyl group (-NH-NH2) and the chloro-substituent are reactive functional groups that can serve as points of attachment or modification for polymerization processes.

It is proposed that compounds like 3-chloro-2-hydrazylpyridine can be integrated into polymer chains through specific chemical reactions. nih.gov This incorporation could potentially endow the resulting polymer with enhanced characteristics such as improved thermal stability and unique optical or electrical properties. nih.gov The pyridine ring, being a rigid heterocyclic structure, can impart stiffness to a polymer backbone, which is a desirable trait for high-performance polymers. The functional groups could also be used to graft the molecule onto existing polymer surfaces to create specialized coatings with tailored properties.

The development of new materials for optoelectronic applications is a significant area of modern materials science. Electron-deficient heterocyclic systems, including those containing pyridine, pyrimidine (B1678525), and pyrazine (B50134) units, are of considerable interest for their potential use in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net These heterocycles can improve electron-transport properties in such devices. researchgate.net

The integration of hydrazinylpyridine moieties into larger conjugated systems or polymers could lead to materials with interesting photophysical properties, such as luminescence. nih.gov Research on 2,5-di(aryleneethynyl)pyrazine derivatives, which share the electron-deficient nitrogen-containing aromatic ring feature, shows that modification of the structure can tune the HOMO-LUMO gap and influence the material's absorption and emission profiles. researchgate.net Furthermore, coordination complexes of pyridine-based ligands have been investigated as potential molecule magnets. nih.gov Although specific studies on the luminescence or magnetic properties of this compound have not been reported, its structural analogy to other optoelectronically active compounds suggests this is a viable and compelling direction for future research.

Catalytic Applications in Organic Transformations

The use of transition metal complexes as catalysts is a cornerstone of modern organic synthesis, enabling efficient and selective chemical reactions. Pyridine and its derivatives are highly effective ligands for a wide array of metal ions due to the Lewis basicity of the nitrogen atom's lone pair of electrons. nih.gov

The structure of this compound features two potential coordination sites: the pyridine ring nitrogen and the hydrazinyl group. This allows it to act as a bidentate or monodentate ligand, forming stable complexes with various transition metals. The electronic properties of the resulting metal complex, and therefore its catalytic activity, can be finely tuned by the substituents on the pyridine ring. nih.govnih.gov

Research has demonstrated that palladium(II) complexes featuring substituted pyridine ligands are efficient pre-catalysts for important carbon-carbon bond-forming reactions like the Suzuki-Miyaura and Heck cross-coupling reactions. nih.govnih.gov Similarly, rhodium(I) complexes with pyridine ligands have been studied for their catalytic activity in industrial processes like the carbonylation of methanol. core.ac.uk The introduction of electron-donating groups, such as the methyl group in this compound, can increase the nucleophilicity of the metal center, which is known to enhance catalytic activity in certain reactions. core.ac.uk

Given these precedents, metal complexes of this compound could be synthesized and screened for catalytic activity in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. The combination of the pyridine and hydrazinyl moieties offers a unique electronic and steric environment that could lead to novel reactivity and selectivity.

Future Research Perspectives and Methodological Advancements

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science by enabling rapid, large-scale virtual screening and de novo design. nih.govnih.gov For 3-Chloro-2-hydrazinyl-5-methylpyridine, these computational tools can be pivotal in designing next-generation derivatives with tailored properties.

Generative models, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on large datasets of known bioactive molecules to generate novel chemical structures. nih.gov These models could explore the vast chemical space around the this compound scaffold to propose new molecules with potentially enhanced biological activity or improved physicochemical properties.

Table 1: AI and ML Approaches for this compound Derivative Design

| AI/ML Technique | Potential Application | Objective |

|---|---|---|

| Generative Adversarial Networks (GANs) | De Novo Molecular Design | Generate novel hydrazinylpyridine structures with desired property profiles. |

| Recurrent Neural Networks (RNNs) | Scaffold Hopping & Library Design | Produce chemically valid SMILES strings for new derivatives based on the core scaffold. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Bioactivity Prediction | Forecast the potency and efficacy of new analogues against specific biological targets. nih.gov |

| Random Forest (RF) & Support Vector Machines (SVM) | ADMET Property Prediction | Estimate physicochemical properties like solubility, permeability, and metabolic stability. nih.gov |

| Active Learning | Reaction Outcome Prediction | Guide experimental synthesis by predicting the most informative reactions to perform. nih.gov |

Advanced in situ Spectroscopic Monitoring of Synthetic Pathways

The synthesis of this compound, often involving the reaction of a dichloropyridine precursor with hydrazine (B178648) hydrate (B1144303), can be significantly optimized through advanced process analytical technology (PAT). google.com In situ spectroscopic methods, such as Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, offer real-time monitoring of the reaction progress. nih.govacs.org

These non-invasive techniques allow for the continuous tracking of reactant consumption, intermediate formation, and product generation directly within the reaction vessel. nih.gov For instance, by monitoring characteristic vibrational bands—such as the disappearance of C-Cl stretches from the starting material and the appearance of N-H stretches from the hydrazinyl product—researchers can gain precise control over reaction kinetics. acs.org This data facilitates the optimization of critical process parameters like temperature, dosing rates, and reaction time, leading to improved yield, higher purity, and enhanced safety. Such detailed process understanding is invaluable for scaling up production from the laboratory to an industrial scale. acs.org

Table 2: In situ Spectroscopic Techniques for Synthesis Monitoring

| Technique | Parameter Monitored | Benefit for Synthesis of this compound |

|---|---|---|

| ATR-FTIR Spectroscopy | Concentrations of reactants, intermediates, and products. | Real-time kinetic analysis and endpoint determination. acs.org |

| Raman Spectroscopy | Molecular vibrations, particularly of non-polar bonds. | Complementary information to FTIR; useful in aqueous media. |

| In situ NMR Spectroscopy | Structural information on dissolved species. | Unambiguous identification of intermediates and byproducts. |

| Process Mass Spectrometry | Volatile components and reaction off-gassing. | Monitoring of reaction completeness and safety. |

Exploration of Novel Reactivity Patterns and Unprecedented Derivatizations

The this compound scaffold possesses multiple reactive sites, offering rich opportunities for novel chemical transformations. Future research should focus on exploring reactivity beyond standard modifications to uncover unprecedented derivatizations.

The hydrazine moiety is a versatile functional group that can participate in various cyclization reactions to form fused heterocyclic systems like triazolopyridines or pyrazolopyridines, which are common motifs in medicinal chemistry. researchgate.net Beyond these, exploring reactions with novel electrophilic partners could yield unique molecular architectures. The chlorine atom can be a site for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce diverse aryl, heteroaryl, or alkyl groups.

A more advanced research direction involves the selective C-H functionalization of the pyridine (B92270) ring itself. rsc.org Developing catalytic systems that can regioselectively activate and modify the C-4 or C-6 positions of the pyridine ring would provide a powerful and atom-economical method for generating structural diversity without pre-functionalization.

Table 3: Potential Novel Derivatization Strategies

| Reactive Site | Reaction Type | Potential Outcome/Product Class |

|---|---|---|

| Hydrazine Group (-NHNH2) | Condensation/Cyclization | Formation of pyrazoles, triazoles, hydrazones, and other heterocycles. |

| Chloro Group (-Cl) | Cross-Coupling Reactions | Introduction of diverse carbon or nitrogen nucleophiles. |

| Pyridine Ring (C-H bonds) | C-H Activation/Functionalization | Direct, regioselective introduction of functional groups. rsc.org |

| Combined Reactivity | Tandem or Domino Reactions | Rapid construction of complex polycyclic scaffolds. |

Deeper Mechanistic Studies of Biological Interactions (excluding in vivo or clinical)

While derivatives of this compound have been explored as potential modulators of targets like GPR119, a deeper, molecular-level understanding of their biological interactions is essential. google.com Future research should employ a suite of biophysical and biochemical techniques to elucidate the precise mechanism of action.

Molecular docking and molecular dynamics (MD) simulations can predict and analyze the binding poses of the compound and its derivatives within the active site of a target protein. tandfonline.com These computational methods can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity.

Experimentally, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on binding kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy), respectively. X-ray crystallography of the compound bound to its target protein would offer the most definitive, high-resolution picture of the interaction. For enzymatic targets, detailed enzyme inhibition assays can clarify the mode of inhibition (e.g., competitive, non-competitive) and provide crucial kinetic parameters. rsc.org

Table 4: Methods for Mechanistic Studies of Biological Interactions

| Methodology | Objective | Information Gained |

|---|---|---|

| Molecular Docking/Dynamics | Predict binding mode and stability. | Key amino acid interactions, binding free energy estimates. tandfonline.com |

| X-ray Crystallography | Determine 3D structure of the ligand-protein complex. | Atomic-level detail of the binding orientation and interactions. |

| Surface Plasmon Resonance (SPR) | Measure real-time binding kinetics. | Association (ka) and dissociation (kd) rate constants, affinity (KD). |

| Isothermal Titration Calorimetry (ITC) | Characterize binding thermodynamics. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

| Enzyme Inhibition Assays | Determine the mechanism of enzyme inhibition. | IC50/Ki values, type of inhibition (competitive, etc.). rsc.org |

Sustainable Synthesis and Process Intensification for Hydrazinyl Pyridines

The principles of green chemistry are increasingly critical in modern chemical synthesis. Future research on this compound should prioritize the development of more sustainable and efficient manufacturing processes. This involves minimizing waste, reducing energy consumption, and using less hazardous materials. rsc.org

Strategies could include replacing traditional solvents like N,N-dimethylformamide with greener alternatives or developing solvent-free reaction conditions. google.comrsc.org The exploration of catalytic methods, as opposed to stoichiometric reagents, can significantly improve atom economy. For instance, developing a catalytic process for the initial chlorination or subsequent hydrazinolysis step would be a major advancement. Investigating renewable feedstocks for the synthesis of the pyridine core, such as using glycerol-derived platform chemicals, represents a long-term sustainability goal. researchgate.net

Table 5: Green Chemistry and Process Intensification Strategies

| Principle | Application to Hydrazinyl Pyridine Synthesis | Potential Impact |

|---|---|---|

| Atom Economy | Employing catalytic routes and C-H activation. | Maximizes incorporation of starting materials into the final product, reducing waste. |

| Safer Solvents & Auxiliaries | Replacing traditional solvents with greener alternatives (e.g., ionic liquids, supercritical fluids). rsc.org | Reduces environmental impact and improves process safety. |

| Energy Efficiency | Using microwave-assisted synthesis or flow reactors. | Lowers energy consumption and potentially reduces reaction times. |

| Renewable Feedstocks | Developing synthetic routes from biomass-derived materials like glycerol. researchgate.net | Reduces reliance on petrochemical sources. |